molecular formula C10H11FN4O4 B8084350 9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B8084350
M. Wt: 270.22 g/mol
InChI Key: NRVOTDBYJXFINS-QKIGGPNISA-N
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Description

. This compound is a derivative of guanine and is characterized by the presence of a fluorine atom and hydroxyl groups on its sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the following steps :

    Starting Material: The synthesis begins with the preparation of the sugar moiety, which is 2-deoxy-2-fluoroarabinofuranose.

    Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically guanine, under acidic conditions to form the nucleoside.

    Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the sugar moiety and its subsequent glycosylation with guanine.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Industrial purification techniques such as crystallization and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including :

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the purine base.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated or modified purine derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its role in inhibiting viral replication and as a potential therapeutic agent.

    Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its incorporation into nucleic acids . The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where it inhibits the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoroarabinofuranosylcytosine: Another nucleoside analog with similar antiviral properties.

    2’-Deoxy-2’-fluoroarabinofuranosylthymine: A thymine analog with potential anticancer activity.

    2’-Deoxy-2’-fluoroarabinofuranosyladenine: An adenine analog used in antiviral research.

Uniqueness

9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific structure, which allows it to effectively mimic natural nucleosides and interfere with nucleic acid synthesis. Its fluorine atom enhances its stability and resistance to enzymatic degradation, making it a valuable compound in therapeutic applications .

Properties

IUPAC Name

9-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5?,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOTDBYJXFINS-QKIGGPNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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